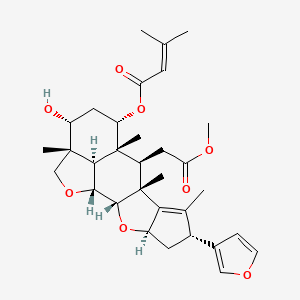
2',3'-Dehydrosalannol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2’,3’-Dehydrosalannol” is a type of triterpenoid . It is a potent antibacterial agent, showing antibacterial activity against various strains such as K. pneumonia ATCC 13883, P. aeruginosa ATCC 27853, S. aureus ATCC 25922, E. coli ATCC 11775, and E. faecalis ATCC 10541 . It also shows anticancer effects on triple-negative breast cancer (TNBC), inhibiting cathepsin-mediated pro-survival signaling which results in growth arrest of TNBC cells .
Scientific Research Applications
Analytical Standard
“2’,3’-Dehydrosalannol” is used as an analytical standard in chromatography . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Antifeedant Activity
“2’,3’-Dehydrosalannol” possesses antifeedant activity against Spodoptera litura . This suggests its potential use in pest control and management.
Anticancer Properties
“2’,3’-Dehydrosalannol” shows anticancer effects on triple-negative breast cancer (TNBC) . It inhibits cathepsin-mediated pro-survival signaling which results in growth arrest of TNBC cells .
Inhibition of Tumor Growth in Prostate Cancer
“2’,3’-Dehydrosalannol” is associated with the inhibition of tumor growth in prostate cancer . It is found in the ethanol extract of neem leaves (EENL), which has been shown to inhibit cell proliferation in prostate cancer cells .
Regulation of Cellular Pathways
The regulation of multiple cellular pathways by “2’,3’-Dehydrosalannol” could exert pleiotropic effects in the prevention and treatment of prostate cancer .
Targeting Bcl-2/Bax and Caspase
“2’,3’-Dehydrosalannol” targets Bcl-2/Bax and Caspase, which are key players in the regulation of apoptosis . This suggests its potential role in inducing programmed cell death in cancer cells.
Inhibition of Akt
“2’,3’-Dehydrosalannol” also targets Akt, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mechanism of Action
Target of Action
The primary targets of 2’,3’-Dehydrosalannol (DHS) are cathepsin-mediated pro-survival signaling pathways . These pathways involve key proteins such as phosphorylated protein kinase B (pAKT) , B-cell lymphoma 2 (BCL-2) , and cyclin D1 . DHS also shows antibacterial activity against various bacterial strains .
Mode of Action
DHS interacts with its targets by inhibiting the cathepsin-mediated pro-survival signaling pathways . This inhibition disrupts the normal functioning of the targeted proteins, leading to changes in cell behavior .
Biochemical Pathways
The affected biochemical pathways primarily involve the phosphoinositol-3-kinase (PI3K)/AKT pathway . The inhibition of this pathway by DHS leads to a decrease in the expression of pAKT
properties
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHFPZJLGAYVQC-QJBQBLRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dehydrosalannol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)
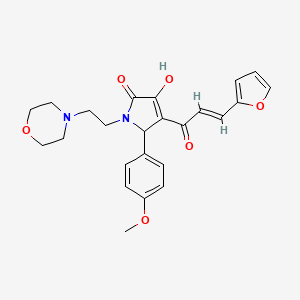
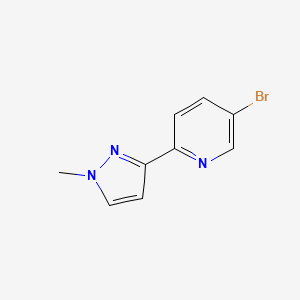
![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)
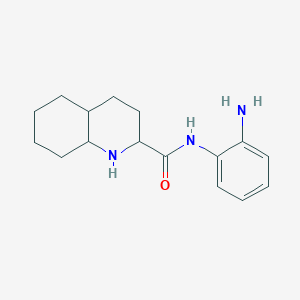
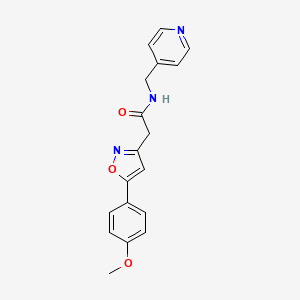

![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)
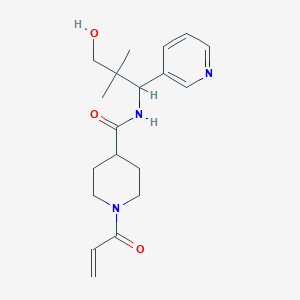
![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
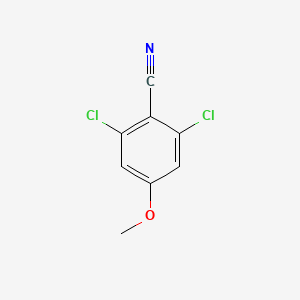
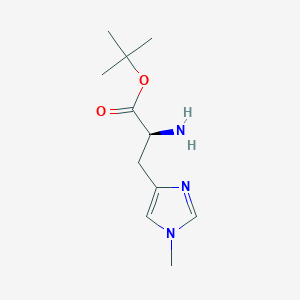
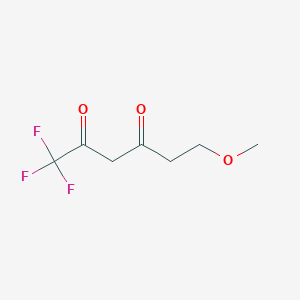
![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)